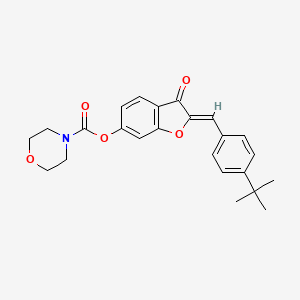![molecular formula C25H28N2O3 B2449719 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898441-80-0](/img/structure/B2449719.png)
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one is a synthetic organic compound that features a piperazine ring, a benzyl group, and a pyranone moiety.
Preparation Methods
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one typically involves a multi-step process. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The product is then purified and characterized using techniques like IR, NMR, and mass spectroscopy .
Chemical Reactions Analysis
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Its potential therapeutic applications include treatments for bacterial and fungal infections.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is facilitated by the piperazine ring, which enhances the compound’s ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 4-[(4-Benzylpiperazin-1-yl)methyl]-3-chlorophenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Compared to these compounds, 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one is unique due to its specific combination of a pyranone moiety with a piperazine ring, which may contribute to its distinct antimicrobial properties .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-20-7-5-6-10-22(20)18-30-25-19-29-23(15-24(25)28)17-27-13-11-26(12-14-27)16-21-8-3-2-4-9-21/h2-10,15,19H,11-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSMJKUXFPEFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2449640.png)
![2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2449641.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2449643.png)

![N-{5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B2449646.png)
![2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2449648.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2449650.png)
![(3Z)-1-benzyl-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2449652.png)
![[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2449654.png)
![3,5-dimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B2449655.png)
![4-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2449656.png)
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2449658.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2449659.png)
